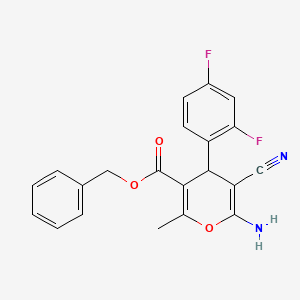![molecular formula C16H15N5O B15011524 N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide](/img/structure/B15011524.png)
N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide is a compound that features a benzotriazole moiety, which is known for its versatile applications in various fields of chemistry and industry. The compound is characterized by the presence of a benzohydrazide group linked to a benzotriazole ring through a propan-2-ylidene bridge. This unique structure imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide typically involves the condensation of benzotriazole derivatives with benzohydrazide under specific reaction conditions. One common method involves the reaction of 1H-benzotriazole with an appropriate aldehyde or ketone to form an intermediate, which is then reacted with benzohydrazide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzotriazole derivatives.
科学的研究の応用
N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide has several scientific research applications, including:
作用機序
The mechanism of action of N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form stable coordination complexes with metal ions, which is useful in corrosion inhibition . Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with biological molecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Benzotriazole: A parent compound with similar structural features and applications.
1H-Benzotriazole-1-ylphenylmethyl derivatives: Compounds with similar reactivity and applications in organic synthesis.
N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide: Another benzotriazole derivative with comparable properties.
Uniqueness
N’-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]benzohydrazide is unique due to its specific combination of benzotriazole and benzohydrazide moieties, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications.
特性
分子式 |
C16H15N5O |
|---|---|
分子量 |
293.32 g/mol |
IUPAC名 |
N-[(E)-1-(benzotriazol-1-yl)propan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C16H15N5O/c1-12(17-19-16(22)13-7-3-2-4-8-13)11-21-15-10-6-5-9-14(15)18-20-21/h2-10H,11H2,1H3,(H,19,22)/b17-12+ |
InChIキー |
OKDHXETVDREEDW-SFQUDFHCSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/CN2C3=CC=CC=C3N=N2 |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-butoxy-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15011464.png)
![2-[(E)-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B15011469.png)

![N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15011479.png)

![5-({[4-(morpholin-4-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15011492.png)
![1-[4-(4-chlorophenyl)-3'-(4-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15011493.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B15011494.png)

![3-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B15011497.png)
![3-(Hydroxy{[methyl(methylsulfonyl)amino]methyl}phosphoryl)propanoic acid](/img/structure/B15011500.png)
![2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B15011502.png)
![N-[(E)-(4-chlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B15011503.png)

